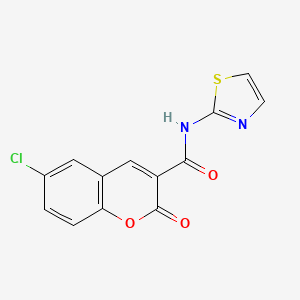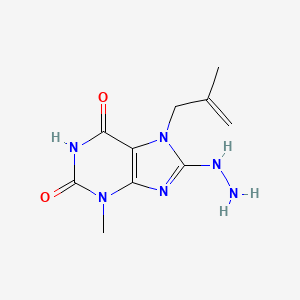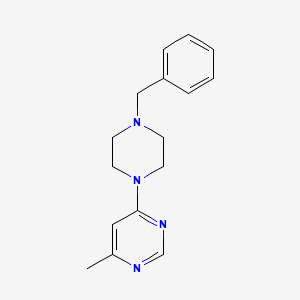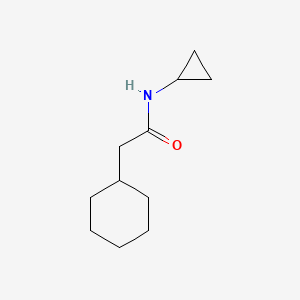
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (COTC) is an organic compound with a wide range of applications in the field of scientific research. COTC has been studied for its ability to act as an inhibitor of several enzymes, and this has led to its use in a variety of biochemical and physiological experiments. COTC has been found to be a useful tool for studying enzyme kinetics, protein-protein interactions, and other biological processes. In addition, COTC has been used to study the effects of various drugs on the body, as well as to identify potential new drug targets.
科学的研究の応用
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including enzyme kinetics, protein-protein interactions, and other biological processes. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be a useful tool for studying the effects of various drugs on the body, as well as to identify potential new drug targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been used in a variety of laboratory experiments, including cell culture, enzyme assays, and protein-protein interaction studies.
作用機序
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide acts as an inhibitor of several enzymes, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). COX-1 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide binds to the active site of these enzymes, preventing them from catalyzing the production of prostaglandins. This inhibition of prostaglandin production can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the production of prostaglandins, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been found to have an inhibitory effect on the production of nitric oxide, which is a molecule involved in a variety of physiological processes, including cell signaling and inflammation. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have a protective effect against oxidative stress, which is a process that can lead to cell damage and death.
実験室実験の利点と制限
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is easy to synthesize and isolate, and it is relatively stable in a variety of laboratory conditions. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to be an effective inhibitor of several enzymes, which makes it useful for studying enzyme kinetics and other biological processes. However, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide also has several limitations. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a relatively weak inhibitor of enzymes, which can limit its effectiveness in some experiments. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in scientific research. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various drugs on the body, as well as to identify potential new drug targets. In addition, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various hormones on the body, as well as to identify potential new therapeutic targets. 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could also be used to study the effects of oxidative stress on the body, as well as to identify potential new treatments for oxidative stress-related diseases. Finally, 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide could be used to study the effects of various environmental toxins on the body, as well as to identify potential new treatments for environmental diseases.
合成法
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is synthesized through a multistep reaction, beginning with the reaction of 3-chloro-2-methyl-4-nitrobenzoic acid with thiourea in the presence of a base such as potassium hydroxide. This reaction yields the product 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. This product can then be further purified and isolated through a variety of chromatographic techniques such as thin layer chromatography, column chromatography, and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUQQFDUBABCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)
![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
